

GW627368: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **GW627368**

Cat. No.: **B1672473**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of **GW627368**, a potent and selective antagonist of the prostaglandin E2 receptor 4 (EP4). This document is intended to serve as a valuable resource for researchers in academia and industry engaged in drug discovery and development, particularly in the fields of inflammation, oncology, and immunology.

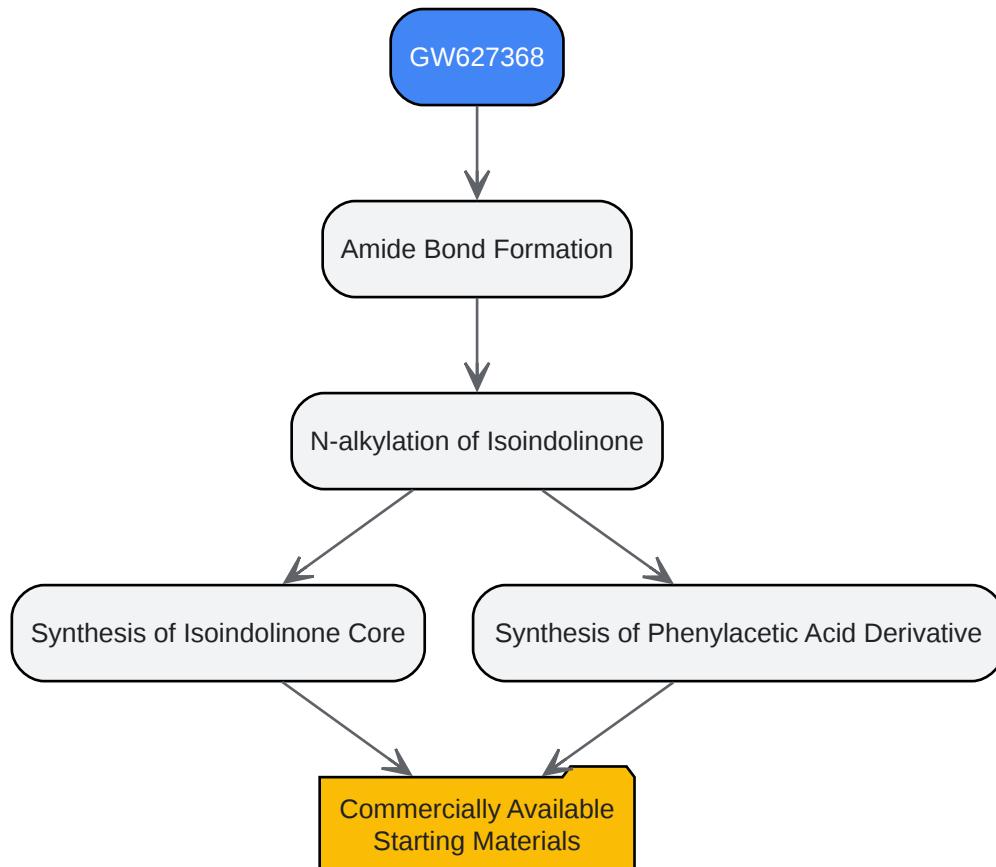
Chemical Structure and Properties

GW627368, also referred to as **GW627368X**, is a synthetic, non-prostanoid antagonist of the EP4 receptor.^{[1][2]} Its chemical structure and key properties are summarized below.

Table 1: Chemical and Physical Properties of **GW627368**

Property	Value	Reference
IUPAC Name	N-{2-[4-(4,9-diethoxy-1-oxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl)phenyl]acetyl}benzenesulfonamide	[1] [2] [3]
Synonyms	GW627368X, 4-(4,9-diethoxy-1,3-dihydro-1-oxo-2H-benz[f]isoindol-2-yl)-N-(phenylsulfonyl)benzeneacetamide	[4] [5]
CAS Number	439288-66-1	[4] [6] [7]
Molecular Formula	C ₃₀ H ₂₈ N ₂ O ₆ S	[6] [7]
Molecular Weight	544.62 g/mol	[6] [7]
Appearance	White to off-white solid	[6]
SMILES	O=C(NS(=O)) (C1=CC=CC=C1)=O)CC2=CC =C(N(CC3=C4C(OCC)=C(C=C C=C5)C5=C3OCC)C4=O)C=C 2	[6]
Solubility	Soluble in DMSO	[8]
Storage	Store at -20°C	[4]

Mechanism of Action and Signaling Pathways


GW627368 functions as a competitive antagonist of the prostanoid EP4 receptor.[\[1\]](#)[\[4\]](#)[\[9\]](#) The EP4 receptor is a G-protein coupled receptor (GPCR) that is activated by its endogenous ligand, prostaglandin E2 (PGE2). The binding of PGE2 to the EP4 receptor primarily couples to the G_s alpha subunit (G_sα), leading to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[\[9\]](#) Increased

intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB).

However, EP4 receptor signaling is complex and can also involve other pathways. Evidence suggests that the EP4 receptor can also couple to G_{αi}, leading to the inhibition of adenylyl cyclase, and can activate the Phosphoinositide 3-kinase (PI3K)/Akt and Extracellular signal-regulated kinase (ERK) pathways.^[10] These pathways are implicated in diverse cellular processes, including cell proliferation, survival, migration, and angiogenesis.^[10]

By competitively blocking the binding of PGE2 to the EP4 receptor, **GW627368** inhibits these downstream signaling cascades. This antagonistic action makes **GW627368** a valuable tool for investigating the physiological and pathological roles of the PGE2/EP4 signaling axis.

Figure 2. Hypothetical Retrosynthetic Workflow for GW627368

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com